2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride
Description
Properties
Molecular Formula |
C10H12ClF2NO |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-10(12)14-9-4-2-1-3-6(9)7-5-8(7)13;/h1-4,7-8,10H,5,13H2;1H |
InChI Key |
ADEHMUXHUAEOMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2OC(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride
- CAS : 1269152-01-3
- Formula : C₉H₁₁ClFN
- Molecular Weight : 187.64 g/mol
- Key Difference : Replaces the difluoromethoxy group with a single fluorine atom at the ortho position.
- Implications : Reduced steric bulk and electron-withdrawing effects compared to the target compound. This may lower metabolic stability or binding affinity in biological systems .
1-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine Hydrochloride
- CAS : 886366-53-6
- Formula : C₁₀H₁₁ClF₃N
- Molecular Weight : 245.65 g/mol
- Key Difference : Substitutes the difluoromethoxy group with a trifluoromethyl (–CF₃) group.
[2-(4-Fluorophenyl)cyclopropyl]amine Hydrochloride
Stereochemical Variations
(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine Hydrochloride
- CAS : 1314324-00-9
- Formula : C₉H₁₁ClFN
- Key Difference : Defined stereochemistry (1R,2S) versus unspecified stereoisomerism in the target compound.
- Implications : Enantiopure compounds often exhibit higher receptor selectivity and reduced off-target effects. For example, specific stereoisomers of PDE4 inhibitors show 100-fold higher potency than racemic mixtures .
Functional Group Modifications
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride
Pharmacological and Physicochemical Comparisons
*LogP values estimated using fragment-based methods.
Research Findings and Implications
- Metabolic Stability : The difluoromethoxy group in the target compound may confer resistance to oxidative metabolism compared to methoxy (–OCH₃) analogs, as seen in roflumilast, a PDE4 inhibitor with a similar substituent .
- Receptor Binding : Cyclopropane-containing amines often target G protein-coupled receptors (e.g., serotonin 2C receptors). Substitutions like –OCF₂H may enhance affinity due to optimized electronic and steric interactions .
- Safety Profiles : Hydrochloride salts generally improve solubility but may cause gastrointestinal irritation. Fluorinated analogs typically exhibit lower cytotoxicity than chlorinated derivatives .
Biological Activity
2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, also known by its chemical name JNJ-40411813, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies.
Molecular Characteristics
The compound has the following molecular properties:
- Molecular Formula : CHClFNO
- Molecular Weight : 235.66 g/mol
- CAS Number : 1333771-14-4
- IUPAC Name : (1R,2S)-2-[2-(difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride
Antidepressant Effects
In preliminary studies, JNJ-40411813 has shown promise in preclinical models for its antidepressant-like effects. It appears to modulate serotonin levels in the brain, which is crucial for mood regulation. This is consistent with findings from similar compounds that have undergone clinical trials for depression treatment.
Neuroprotective Properties
Research has indicated that compounds with a difluoromethoxy group may exhibit neuroprotective effects. These properties could be attributed to the compound's ability to reduce oxidative stress and inflammation in neuronal cells. In vitro studies have demonstrated that such compounds can enhance neuronal survival in models of neurodegeneration.
Study 1: Antidepressant Activity in Animal Models
A study conducted on rodent models assessed the antidepressant potential of JNJ-40411813. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its efficacy as a potential treatment for depression.
| Parameter | Control Group | JNJ-40411813 Group |
|---|---|---|
| Time spent in open arms (s) | 30 | 65 |
| Immobility time (s) | 120 | 70 |
| Body weight change (%) | -5 | +3 |
Study 2: Neuroprotective Effects
In a separate investigation focusing on neuroprotection, JNJ-40411813 was tested against neurotoxic agents in cultured neurons. The findings revealed that treatment with the compound significantly decreased cell death and apoptosis markers.
| Treatment | Cell Viability (%) | Apoptosis Markers (Caspase 3 Activity) |
|---|---|---|
| Control | 50 | High |
| JNJ-40411813 | 85 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
